2-Ethoxy-3,5-difluorobenzenesulfonyl chloride safety data sheet (SDS)
2-Ethoxy-3,5-difluorobenzenesulfonyl chloride safety data sheet (SDS)
This guide is structured as an advanced technical whitepaper for research and development professionals. It prioritizes operational safety, chemical logic, and self-validating protocols over generic template filling.[1]
Operational Safety, Handling, and Synthesis Protocol
Executive Summary
2-Ethoxy-3,5-difluorobenzenesulfonyl chloride (CAS: 1487710-75-7) is a specialized electrophilic building block used primarily in the synthesis of sulfonamide-based pharmacophores.[1] Its structural motif—combining the lipophilic ethoxy group with the electron-withdrawing difluoro-substitution—modulates both the metabolic stability and potency of final drug candidates.
However, its utility is matched by its reactivity.[1] As a sulfonyl chloride, it is a potent electrophile prone to rapid hydrolysis, generating hydrochloric acid (HCl) and the corresponding sulfonic acid upon contact with moisture.[1] This guide outlines a Self-Validating Safety System to manage these risks, ensuring experimental integrity and operator safety.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
This compound is often supplied as a research-grade reagent where specific physical data (MP/BP) may be absent from general literature.[1] The following data is synthesized from structural analogs and standard safety classifications for benzenesulfonyl chlorides.
| Property | Specification / Description |
| Chemical Name | 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride |
| CAS Number | 1487710-75-7 |
| Molecular Formula | C₈H₇ClF₂O₃S |
| Molecular Weight | 256.66 g/mol |
| Physical State | Typically a low-melting solid or viscous oil (dependent on purity/temperature).[1] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate.[1] Reacts violently with water/alcohols. |
| Stability | Moisture sensitive; susceptible to hydrolysis.[1] Store under inert gas (Ar/N₂). |
Hazard Identification & Toxicology (GHS)
The primary hazards stem from the sulfonyl chloride moiety (
Core Hazard Classifications
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage (H314).[1][2][3][4][5]
-
Serious Eye Damage (Category 1): Irreversible damage upon contact.[1]
-
Acute Toxicity (Inhalation/Oral): Harmful if swallowed or inhaled; potential for pulmonary edema due to HCl liberation.[1]
Mechanism of Injury
The compound reacts immediately with nucleophiles (including water in mucous membranes) to release Hydrogen Chloride (HCl) gas and 2-ethoxy-3,5-difluorobenzenesulfonic acid .[1] This exothermic hydrolysis causes thermal and chemical burns simultaneously.[1]
Figure 1: Hazard Cascade & Safety Logic
Visualizing the relationship between environmental exposure and hazard generation.
Caption: Figure 1 illustrates the hydrolysis pathway. The primary safety control (Inert Atmosphere) acts to block moisture, preventing the cascade of HCl generation.
Handling, Storage, & Stability: A Self-Validating System
Do not rely solely on the label. Implement a Self-Validating System to confirm reagent integrity before use.
Storage Protocol
-
Environment: Store at 2–8°C under an inert atmosphere (Argon preferred over Nitrogen due to higher density).
-
Container: Use septum-sealed vials or Schlenk flasks. Avoid simple screw-cap vials for long-term storage as they allow moisture diffusion.[1]
-
Desiccants: Store the secondary container in a desiccator with active phosphorus pentoxide (
) or indicating silica gel.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
The "Fuming Test" (Validation)
Before committing valuable starting materials, validate the reagent's quality:
-
Observation: A pristine sulfonyl chloride should be a clear oil or white/off-white solid.[1]
-
The Test: Open the vessel briefly in a fume hood. If visible white fumes (HCl mist) form immediately upon contact with air, the reagent is active but degrading.[1] If the solid is sticky, discolored (brown/pink), or fuming excessively, significant hydrolysis has occurred.[1]
-
Purification: If degraded, purify via rapid filtration through a short plug of silica gel using anhydrous dichloromethane (DCM) to remove the polar sulfonic acid byproduct.
Operational Protocol: Sulfonylation Workflow
This protocol describes the synthesis of a sulfonamide using 2-ethoxy-3,5-difluorobenzenesulfonyl chloride.[1] It is designed to minimize hydrolysis competition and maximize safety.[1]
Reagents:
-
Amine substrate (1.0 equiv)[1]
-
Sulfonyl Chloride (1.1–1.2 equiv)[1]
-
Base: Pyridine (solvent/base) or Triethylamine (
) in DCM.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: Anhydrous DCM or THF.[1]
Step-by-Step Methodology
-
Preparation (Inerting):
-
Solubilization:
-
Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).[1]
-
Add dry
(1.5 equiv). Cool the mixture to 0°C (ice bath).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Why: Cooling controls the exotherm of the subsequent addition; the base neutralizes the HCl generated.
-
-
Reagent Addition:
-
Dissolve 2-ethoxy-3,5-difluorobenzenesulfonyl chloride in a minimal amount of DCM in a separate vial.
-
Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Safety Check: Monitor internal temperature; do not allow it to rise above 5°C during addition.[1]
-
-
Reaction Monitoring:
-
Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitor via TLC or LC-MS.[1] The sulfonyl chloride spot (usually high
) should disappear.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Quenching (Critical Safety Step):
-
Do not add water directly to the concentrated reaction mixture if large excess reagent remains.[1]
-
Add a saturated solution of Ammonium Chloride (
) or Sodium Bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) slowly. - neutralizes the generated acid and converts any remaining sulfonyl chloride to the sulfonate salt (water-soluble) safely.
-
Figure 2: Synthesis Workflow & Decision Matrix
Logical flow for reaction execution and troubleshooting.
Caption: Figure 2 outlines the operational workflow. Note the feedback loop at the monitoring stage to ensure complete conversion before quenching.
Emergency Response & Waste Management
Spill Control
-
Small Spills (<10 mL): Cover with dry lime, sand, or soda ash.[1] Mix and transfer to a waste container. Do not use water, as this will generate HCl gas clouds.[1]
-
Large Spills: Evacuate the area.[1] Personnel must wear SCBA (Self-Contained Breathing Apparatus) due to inhalation hazard.[1][8]
Decontamination[1]
-
Glassware contaminated with this reagent should be rinsed with a dilute alkaline solution (5% NaOH or
) in a fume hood to hydrolyze the chloride before washing with water.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
First Aid[1]
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][9][5] Do not pause to remove contact lenses initially—rinse first.
-
Skin Contact: Wash with soap and water.[1][9][8] If sticky residue persists, use Polyethylene Glycol (PEG 400) followed by water [2].[1]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for drying solvents and reagents). [1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. (General guidance on GHS H314 handling). [1]
-
PubChem. (2023).[1][8] Compound Summary: Benzenesulfonyl chloride derivatives. National Library of Medicine.[1] (Source for general class hazards). [1]
-
Apollo Scientific. (2023).[1][8] SDS for 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride. (Specific CAS verification).
Sources
- 1. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2774058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. file.bldpharm.com [file.bldpharm.com]
